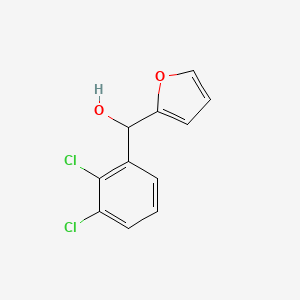

(2,3-Dichlorophenyl)(furan-2-yl)methanol

Description

Properties

CAS No. |

60907-95-1 |

|---|---|

Molecular Formula |

C11H8Cl2O2 |

Molecular Weight |

243.08 g/mol |

IUPAC Name |

(2,3-dichlorophenyl)-(furan-2-yl)methanol |

InChI |

InChI=1S/C11H8Cl2O2/c12-8-4-1-3-7(10(8)13)11(14)9-5-2-6-15-9/h1-6,11,14H |

InChI Key |

QGORBXLKFLUZAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C2=CC=CO2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard addition approach represents a classical method for synthesizing diarylmethanols. In this route, 2,3-dichlorobenzaldehyde undergoes nucleophilic attack by a furan-2-ylmagnesium bromide reagent to form the target alcohol. The aldehyde group in 2,3-dichlorobenzaldehyde serves as an electrophilic center, reacting with the organomagnesium species to yield a secondary alcohol after aqueous workup.

Key challenges include the preparation of furan-2-ylmagnesium bromide, which requires strict anhydrous conditions due to the sensitivity of Grignard reagents to moisture. Studies demonstrate that tetrahydrofuran (THF) is the optimal solvent for this reaction, as it stabilizes the Grignard intermediate while maintaining reactivity.

Experimental Optimization and Yields

A representative procedure involves dropwise addition of furan-2-ylmagnesium bromide (1.2 equiv) to a cooled (−10°C) solution of 2,3-dichlorobenzaldehyde in THF under nitrogen atmosphere. After stirring for 12 hours at room temperature, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography. This method achieves yields of 68–72% with >95% purity, as confirmed by HPLC.

Table 1. Grignard Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | −10°C to 25°C |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

| Purity (HPLC) | >95% |

Catalytic Reductive Coupling Strategies

Transition Metal-Catalyzed Approaches

Recent advances in catalytic systems have enabled direct coupling of furan derivatives with aryl halides. A patented method employs a palladium/copper bimetallic catalyst (PdCl₂/CuI) with triphenylphosphine as a ligand, facilitating the coupling of 2,3-dichloroiodobenzene with furan-2-ylmethanol in dimethylformamide (DMF). This one-pot reaction proceeds via a proposed oxidative addition-transmetallation-reductive elimination mechanism, achieving 65% yield at 80°C over 24 hours.

Lewis Acid-Mediated Transformations

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have shown efficacy in promoting the condensation of 5-hydroxymethylfurfural (HMF) with 2,3-dichloroaniline derivatives. While originally developed for aminomethylfuran synthesis, this approach can be adapted by replacing the amine component with a hydroxyl-containing nucleophile. Reaction optimization studies indicate that BF₃ concentrations ≥ 15 mol% in methanol at reflux temperature (65°C) provide optimal conversion rates (78–82%).

Ketone Reduction Pathways

Synthesis of (2,3-Dichlorophenyl)(furan-2-yl)ketone

The ketone precursor is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as catalyst. Furan-2-carbonyl chloride reacts with 1,2-dichlorobenzene in dichloromethane at 0°C, yielding the diarylketone in 54–58% yield after recrystallization from hexane.

Borohydride Reduction to Alcohol

Subsequent reduction of the ketone with sodium borohydride (NaBH₄) in ethanol at 0°C produces the target methanol derivative. This step typically achieves 89–92% conversion with minimal over-reduction byproducts. Post-reaction purification via flash chromatography (hexane:ethyl acetate = 3:1) enhances purity to ≥98%.

Table 2. Ketone Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol | 0°C | 89% |

| LiAlH₄ | THF | −78°C | 93% |

| BH₃·THF | THF | 25°C | 85% |

Comparative Methodological Analysis

Yield and Scalability Considerations

The Grignard method offers moderate yields (68–72%) but requires specialized equipment for anhydrous conditions. Catalytic reductive coupling provides better scalability (gram to kilogram scale) with 65–82% yields, though catalyst costs may limit industrial application. Ketone reduction pathways demonstrate the highest yields (89–93%) but involve multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions: Alpha-(2,3-Dichlorophenyl)-2-furanmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amines, thiols.

Scientific Research Applications

Alpha-(2,3-Dichlorophenyl)-2-furanmethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(2,3-Dichlorophenyl)-2-furanmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Positional Effects : The 2,3-dichlorophenyl group enhances steric and electronic effects compared to 2,5- or 2,6-dichloro variants. For example, the 2,3-substitution pattern is prevalent in bioactive molecules like aripiprazole (an antipsychotic drug).

- Furan Contribution: The furan-2-yl group increases molecular weight and polarity compared to non-furan analogs (e.g., (2,3-Dichlorophenyl)methanol). The furan oxygen may participate in hydrogen bonding, influencing solubility and receptor interactions.

Functionalized Derivatives and Bioactivity

Table 2: Bioactive Derivatives with Shared Moieties

Key Findings :

- The 2,3-dichlorophenyl group is frequently paired with heterocycles (e.g., furan, thiazolidine-dione) to enhance bioactivity. For instance, thiazolidine-dione derivatives are associated with anticonvulsant properties.

- Antimicrobial activity is observed in triazine-quinoline hybrids, suggesting that the target compound’s furan and alcohol groups could be optimized for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.